molecular formula C14H18ClN3S B2470140 5-(4-chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol CAS No. 379726-37-1

5-(4-chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2470140
CAS No.: 379726-37-1
M. Wt: 295.83
InChI Key: UCPLAVBQPRIAKM-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a 4-chlorophenyl group and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with hexylamine to form an amide intermediate. This intermediate is then treated with thiosemicarbazide to form the triazole ring through a cyclization reaction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol
  • 5-(4-chlorophenyl)-1,2,4-triazole-3-thiol

Uniqueness

5-(4-chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the hexyl chain, which can influence its solubility and membrane permeability. This structural feature can enhance its bioavailability and effectiveness in biological systems compared to other similar compounds .

Properties

IUPAC Name

3-(4-chlorophenyl)-4-hexyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3S/c1-2-3-4-5-10-18-13(16-17-14(18)19)11-6-8-12(15)9-7-11/h6-9H,2-5,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPLAVBQPRIAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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